molecular formula C12H12INO B2895904 N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide CAS No. 2199518-90-4

N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B2895904
CAS No.: 2199518-90-4
M. Wt: 313.138
InChI Key: PNOYGXAXEAIMJW-UHFFFAOYSA-N
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Description

N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide is an organic compound with the molecular formula C12H12INO It is a derivative of acetamide, featuring a benzyl group, an iodine atom, and a prop-2-ynyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:

    Starting Materials: Benzylamine, propargyl bromide, and iodoacetamide.

    Reaction Steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The triple bond in the prop-2-ynyl group can undergo addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-chloro-N-prop-2-ynylacetamide
  • N-Benzyl-2-bromo-N-prop-2-ynylacetamide
  • N-Benzyl-2-fluoro-N-prop-2-ynylacetamide

Uniqueness

N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher reactivity can lead to different reaction pathways and potentially enhanced biological effects .

Properties

IUPAC Name

N-benzyl-2-iodo-N-prop-2-ynylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOYGXAXEAIMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=CC=C1)C(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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